The compound is classified as a nucleoside analog due to the substitution of ribose with arabinose. It has been studied extensively for its potential applications in antiviral therapies and as a radiotracer in positron emission tomography (PET) imaging, especially for detecting hypoxic tumor environments . Its chemical formula is , and it is identified by the CAS number 83416-40-4 .
The synthesis of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole typically involves several key steps:
The reaction conditions such as temperature, pH, and reaction time are critical for optimizing yield and purity. For instance, maintaining an appropriate pH during enzymatic reactions can significantly impact enzyme activity and product formation.
The molecular structure of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole reveals several important features:
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole participates in various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies (often mild) |
Reduction | Sodium borohydride, lithium aluminum hydride | Mild to moderate |
Substitution | Halides, thiols, amines | Varies (depends on nucleophile) |
The mechanism of action for 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole primarily involves its role as a radiopharmaceutical agent. Upon administration, it preferentially accumulates in hypoxic tissues due to its structural properties:
Property | Value |
---|---|
Melting Point | Not widely reported |
Solubility | Soluble in water |
Stability | Stable under neutral pH |
The applications of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole span various fields:
1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole (chemical formula: C₈H₁₁N₃O₆; molecular weight: 245.19 g/mol) represents a specialized class of nitroimidazole-based compounds where a 2-nitroimidazole moiety is linked via a glycosidic bond to an α-configured D-arabinofuranose sugar [4]. This structural configuration distinguishes it from natural nucleosides (typically featuring β-configuration) and confers unique bioreductive properties exploitable for targeting hypoxic cellular environments [4] [9]. As a synthetic nucleoside analog, its primary research significance lies in serving as a precursor for developing radiopharmaceuticals and hypoxia-sensitive probes, capitalizing on the selective reduction and retention of the 2-nitroimidazole group under low-oxygen conditions prevalent in solid tumors [3] [5].
Nitroimidazoles constitute a therapeutically significant heterocyclic class characterized by an imidazole ring with a nitro group (-NO₂) typically at the 2- or 5-position. The 2-nitroimidazole subgroup, including 1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole, exhibits critical electrophilic properties enabling bioreduction in hypoxic environments. This reduction cascade generates reactive radical anions and hydroxylamine derivatives that form covalent adducts with intracellular macromolecules (e.g., DNA, proteins), leading to irreversible cellular binding under oxygen deficiency [3] .
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1
) [4]. This α-anomeric configuration profoundly influences its 3D conformation and biological interactions compared to β-anomers or ribose analogs. Table 1: Comparative Structural Features of Key Nitroimidazole Derivatives
Compound Name | Molecular Formula | Sugar Moiety | Anomeric Configuration | Key Functional Attribute |
---|---|---|---|---|
1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole | C₈H₁₁N₃O₆ | Arabinofuranose | α | Hypoxia-targeting nucleoside analog prototype |
2-Nitro-1-α-D-ribofuranosyl-1H-imidazole | C₈H₁₁N₃O₆ | Ribofuranose | α | Ribose analog; comparator for sugar impact |
[18F]FAZA | C₈H₁₀FN₃O₅ | 5'-Deoxy-5'-fluoroarabinofuranose | α | PET radiotracer; clinical hypoxia imaging agent |
[18F]FBNA | C₁₂H₁₁FN₄O₃ | N/A (Fluorobenzylacetamide) | N/A | Lipophilic PET tracer (logP=1.05) |
EF5 | C₇H₇F₅N₃O₃ | N/A (Pentafluoropropyl sidechain) | N/A | Lipophilic hypoxia marker (logP=0.75) |
Table 2: Bioreduction Process of 2-Nitroimidazoles Under Hypoxia
Reduction Step | Intermediate Formed | Reactivity | Oxygen Sensitivity | Biological Consequence |
---|---|---|---|---|
1-electron transfer | Nitro radical anion (R-NO₂•⁻) | Highly reactive | Re-oxidized to parent compound (futile cycle) | No trapping in normoxia |
Further reduction (Hypoxia) | Nitroso (R-NO) | Electrophilic; binds nucleophiles (e.g., thiols, amines) | Irreversible under O₂ lack | Covalent macromolecular adduct formation |
Final reduction | Hydroxylamine (R-NHOH) / Nitrenium ion | DNA alkylation | Irreversible under O₂ lack | DNA damage; Cytotoxicity/Radiosensitization |
The arabinofuranose unit, particularly in the non-natural α-configuration, critically modulates the physicochemical and biological behavior of 1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole:
Table 3: Interaction of 2-Nitroimidazole Furanosides with Human Nucleoside Transporters (hNTs)
Compound | SLC28A1 (hCNT1) IC₅₀ (µM) | SLC28A2 (hCNT2) IC₅₀ (µM) | SLC28A3 (hCNT3) IC₅₀ (µM) | SLC29A1 (hENT1) IC₅₀ (µM) | SLC29A2 (hENT2) IC₅₀ (µM) |
---|---|---|---|---|---|
FAZA (α-Arabino) | 290 ± 44 | 640 ± 10 | >1000 | >1000 | >1000 |
β-FAZA (β-Arabino) | >1000 | >1000 | >1000 | 316 ± 54 | >1000 |
α-FAZDR (α-Deoxyribo) | >1000 | >1000 | >1000 | >1000 | >1000 |
β-FAZDR (β-Deoxyribo) | >1000 | 484 ± 89 | 124 ± 33 | 231 ± 26 | >1000 |
Natural Nucleoside (e.g., Uridine) | 2-20 (Reference) | 2-20 (Reference) | 2-20 (Reference) | 2-20 (Reference) | 2-20 (Reference) |
The development of 1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole and its derivatives is intertwined with the quest for effective hypoxia-targeting agents:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7